4-Bromo-5,8-difluoro-2-propylquinoline
Description
Properties
CAS No. |
1189106-85-1 |
|---|---|
Molecular Formula |
C12H10BrF2N |
Molecular Weight |
286.11 g/mol |
IUPAC Name |
4-bromo-5,8-difluoro-2-propylquinoline |
InChI |
InChI=1S/C12H10BrF2N/c1-2-3-7-6-8(13)11-9(14)4-5-10(15)12(11)16-7/h4-6H,2-3H2,1H3 |
InChI Key |
XPIIUYUFUKAIRH-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=C(C=CC(=C2C(=C1)Br)F)F |
Canonical SMILES |
CCCC1=NC2=C(C=CC(=C2C(=C1)Br)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between 4-Bromo-5,8-difluoro-2-propylquinoline and its analogs:
Key Insights:
Halogen Effects: Bromine at position 4 (as in the target compound) increases electrophilicity, making it more reactive in Suzuki-Miyaura cross-coupling reactions compared to the chloro analog . Chlorine substitution (e.g., 4-Chloro-6,8-difluoro-2-propylquinoline) reduces reactivity but may improve stability under basic conditions .
Fluorine Position Impact: Fluorine at positions 5 and 8 (target compound) vs. 6 and 8 (4-Bromo-6,8-difluoro-2-methylquinoline) alters electronic distribution. The 5,8-difluoro configuration may enhance dipole interactions with biological targets, such as enzymes or DNA .
Safety Profiles: The chloro analog (4-Chloro-6,8-difluoro-2-propylquinoline) has documented respiratory hazards in its SDS, suggesting similar precautions may apply to the bromo derivative .
Research Findings
- For example, brominated furanones inhibit biofilm formation in E. coli , suggesting analogous mechanisms for bromo-quinolines.
- Metabolic Stability : Fluorine substitution at positions 5 and 8 likely reduces metabolic degradation, as seen in fluorinated nucleoside analogs like dFdC, which exhibit prolonged intracellular retention .
Q & A
Q. What analytical techniques quantify trace impurities in this compound batches?
- Methodological Answer : LC-MS/MS with a limit of detection (LOD) of 0.1% identifies common impurities like dehalogenated byproducts. GC-MS headspace analysis detects residual solvents (e.g., DMF <50 ppm) per ICH Q3C guidelines . Orthogonal validation via 19F NMR quantifies fluorine-containing impurities .
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